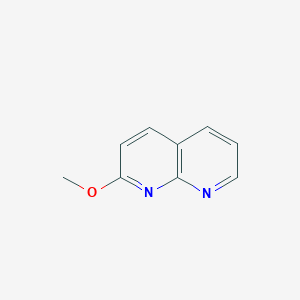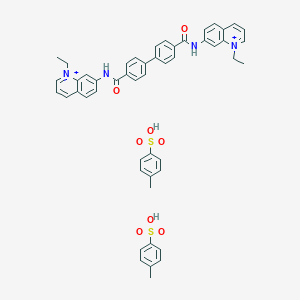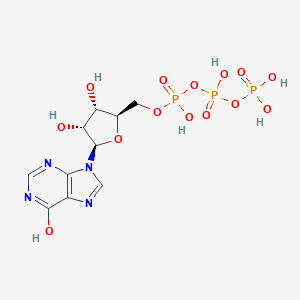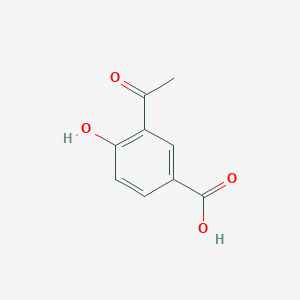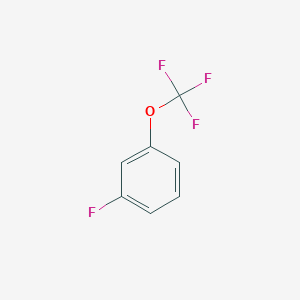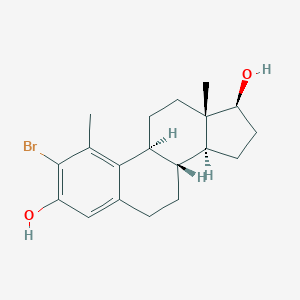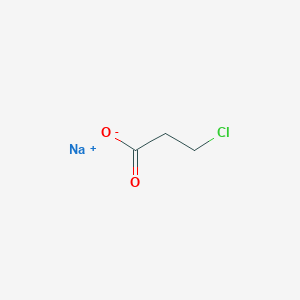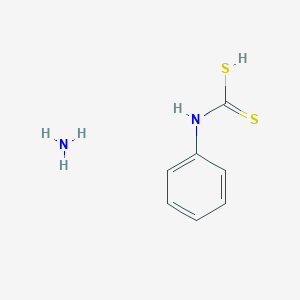
Ammonium phenyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium phenyldithiocarbamate (APDC) is a chemical compound that is widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in water and has a pungent odor. APDC has been extensively studied for its potential applications in various fields, including analytical chemistry, environmental science, and biochemistry.
Wirkmechanismus
Ammonium phenyldithiocarbamate forms stable complexes with metal ions by coordinating with the lone pair of electrons on the nitrogen atom and the sulfur atom. The formation of these complexes can be detected through various analytical techniques, including UV-Vis spectroscopy, atomic absorption spectroscopy, and inductively coupled plasma mass spectrometry.
Biochemical and Physiological Effects
This compound has been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases. It has also been studied for its potential to inhibit the growth of cancer cells and to enhance the immune system. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ammonium phenyldithiocarbamate in lab experiments is its ability to form stable complexes with metal ions, which allows for accurate quantification of metal concentrations. This compound is also relatively inexpensive and easy to synthesize. However, one limitation of using this compound is its potential toxicity, which may affect the accuracy of the results. Additionally, this compound may not be suitable for the analysis of certain metals due to its selectivity.
Zukünftige Richtungen
There are several future directions for the study of Ammonium phenyldithiocarbamate. One area of research is the development of new methods for the synthesis of this compound and its derivatives. Another area of research is the investigation of the potential applications of this compound in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity. Overall, this compound has a promising future in scientific research and has the potential to contribute to various fields, including medicine, environmental science, and analytical chemistry.
Conclusion
In conclusion, this compound is a unique compound that has been extensively studied for its potential applications in various fields. Its ability to form stable complexes with metal ions makes it a popular choice for the analysis of metal concentrations in various samples. While further research is needed to fully understand the biochemical and physiological effects of this compound, its potential applications in the treatment of various diseases and its promising future in scientific research make it an exciting area of study.
Synthesemethoden
Ammonium phenyldithiocarbamate can be synthesized through the reaction between ammonium hydroxide and carbon disulfide in the presence of phenylhydrazine. The reaction produces a yellow precipitate, which is then filtered and washed with water to obtain this compound. The synthesis of this compound is relatively simple and cost-effective, making it a popular choice for scientific research.
Wissenschaftliche Forschungsanwendungen
Ammonium phenyldithiocarbamate has been widely used in scientific research due to its ability to form stable complexes with metal ions. It is commonly used as a chelating agent to separate and quantify metal ions in various samples, including soil, water, and biological tissues. This compound has also been used to determine the concentration of metals in food and beverages, as well as in the analysis of environmental pollutants.
Eigenschaften
CAS-Nummer |
1074-52-8 |
|---|---|
Molekularformel |
C7H10N2S2 |
Molekulargewicht |
186.3 g/mol |
IUPAC-Name |
azanium;N-phenylcarbamodithioate |
InChI |
InChI=1S/C7H7NS2.H3N/c9-7(10)8-6-4-2-1-3-5-6;/h1-5H,(H2,8,9,10);1H3 |
InChI-Schlüssel |
JSNKIZGODRFYMM-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N=C(S)[S-].[NH4+] |
SMILES |
C1=CC=C(C=C1)NC(=S)[S-].[NH4+] |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)[S-].[NH4+] |
Andere CAS-Nummern |
1074-52-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl-](/img/structure/B92349.png)

